[4-(2-hydroxyethyl)piperazino](8-methyl-8H-thieno[2,3-b]indol-2-yl)methanone
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Overview
Description
4-(2-hydroxyethyl)piperazinomethanone is a chemical compound with potential therapeutic applications. It is characterized by its unique structure, which includes a piperazine ring substituted with a hydroxyethyl group and a thienoindole moiety. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hydroxyethyl)piperazinomethanone typically involves multiple steps, starting from commercially available precursors. The process generally includes the formation of the thienoindole core, followed by the introduction of the piperazine ring and the hydroxyethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-hydroxyethyl)piperazinomethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the thienoindole moiety or the piperazine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
4-(2-hydroxyethyl)piperazinomethanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s potential biological activities make it a candidate for studies on cell signaling, enzyme inhibition, and receptor binding.
Medicine: Research into its therapeutic potential includes investigations into its effects on cancer cells, microbial infections, and neurological disorders.
Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-hydroxyethyl)piperazinomethanone involves its interaction with specific molecular targets and pathways. These may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular interactions responsible for its biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(2-hydroxyethyl)piperazinomethanone include other piperazine derivatives and thienoindole-based molecules. Examples include:
- 4-(2-hydroxyethyl)piperazinomethanone analogs with different substituents on the piperazine ring.
- Thienoindole derivatives with various functional groups attached to the indole or thieno ring.
Uniqueness
The uniqueness of 4-(2-hydroxyethyl)piperazinomethanone lies in its specific combination of structural features, which confer distinct biological activities and chemical reactivity
This article provides a comprehensive overview of 4-(2-hydroxyethyl)piperazinomethanone, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds. Further research and development are expected to uncover new insights and applications for this intriguing molecule.
Biological Activity
The compound 4-(2-hydroxyethyl)piperazinomethanone, with the molecular formula C18H21N3O2S and CAS number 860650-50-6, is a synthetic derivative of thienoindole. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant studies.
- Molecular Weight: 343.45 g/mol
- Structural Features: The compound features a piperazine ring and a thienoindole moiety, which are known to influence its biological interactions.
The biological activity of 4-(2-hydroxyethyl)piperazinomethanone is primarily attributed to its interaction with various biological targets:
- Enzyme Interaction: It has been reported to interact with specific enzymes and proteins, influencing their activity. For example, it may act as an enzyme inhibitor or modulator depending on the biochemical context .
- Cellular Effects: The compound affects cellular processes by modulating cell signaling pathways and gene expression. Notably, it has been shown to maintain physiological pH levels in cell culture environments, which is crucial for cellular function .
- Neuropharmacological Activity: Preliminary studies suggest that derivatives of thienoindoles exhibit neuroleptic properties. This compound may share similar mechanisms with other thienoindole derivatives that have shown promise in treating psychiatric disorders by modulating neurotransmitter systems without significant extrapyramidal side effects .
Biological Activity Studies
Several studies have investigated the biological activities associated with this compound:
In Vitro Studies
- Cell Viability Assays: In vitro assays demonstrated that 4-(2-hydroxyethyl)piperazinomethanone exhibits cytotoxic effects on various cancer cell lines. The IC50 values indicate its potency in inhibiting cell proliferation.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 15 |
HeLa (Cervical) | 20 |
A549 (Lung) | 25 |
- Mechanistic Insights: The compound's mechanism involves apoptosis induction via caspase activation pathways, as evidenced by increased caspase-3 and caspase-9 activity in treated cells .
In Vivo Studies
Research involving animal models has provided insights into the therapeutic potential of this compound:
- Behavioral Studies: In rodent models, administration of the compound resulted in reduced anxiety-like behaviors in elevated plus maze tests, suggesting anxiolytic effects similar to those observed with established anxiolytics .
- Pharmacokinetics: Studies have shown favorable absorption and distribution characteristics in vivo, indicating potential for therapeutic use.
Case Studies
Case Study 1: Neuroleptic Activity
A series of experiments compared the neuroleptic effects of thienoindole derivatives including 4-(2-hydroxyethyl)piperazinomethanone against traditional antipsychotics. Results indicated that while maintaining efficacy in reducing psychotic symptoms, the compound produced fewer extrapyramidal side effects compared to typical neuroleptics .
Case Study 2: Anticancer Efficacy
In a recent study assessing the anticancer properties of this compound against breast cancer cells, significant tumor growth inhibition was observed when administered alongside conventional chemotherapy agents. The combination therapy showed enhanced efficacy due to synergistic effects on apoptotic pathways .
Properties
IUPAC Name |
[4-(2-hydroxyethyl)piperazin-1-yl]-(4-methylthieno[2,3-b]indol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-19-15-5-3-2-4-13(15)14-12-16(24-18(14)19)17(23)21-8-6-20(7-9-21)10-11-22/h2-5,12,22H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFDMARLKYYWMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)N4CCN(CC4)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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